9-methoxy-5-pyridin-4-yl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
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Overview
Description
9-methoxy-5-pyridin-4-yl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is a complex organic compound belonging to the class of pyranoquinolines. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyranoquinoline moiety. The presence of a methoxy group at the 9th position and a pyridinyl group at the 5th position further distinguishes this compound. Pyranoquinolines are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxy-5-pyridin-4-yl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a pyridine derivative with a suitable quinoline precursor, followed by cyclization and functional group modifications. The reaction conditions often include the use of organic solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
9-methoxy-5-pyridin-4-yl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
9-methoxy-5-pyridin-4-yl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Mechanism of Action
The mechanism of action of 9-methoxy-5-pyridin-4-yl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazoloquinolines: These compounds share a similar quinoline core structure but differ in the presence of a pyrazole ring.
Pyridopyrimidines: These compounds have a pyridine ring fused to a pyrimidine ring, offering different biological activities.
Quinolone Derivatives: These compounds are structurally related but lack the pyrano ring, leading to distinct chemical and biological properties.
Uniqueness
The uniqueness of 9-methoxy-5-pyridin-4-yl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline lies in its specific substitution pattern and fused ring system, which confer unique chemical reactivity and biological activity. Its methoxy and pyridinyl groups contribute to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
9-methoxy-5-pyridin-4-yl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-21-13-4-5-16-15(11-13)18-14(3-2-10-22-18)17(20-16)12-6-8-19-9-7-12/h4-9,11,14,17-18,20H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXDYLVGDYUSRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(C3C2OCCC3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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